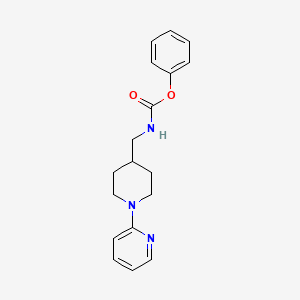

Phenyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(23-16-6-2-1-3-7-16)20-14-15-9-12-21(13-10-15)17-8-4-5-11-19-17/h1-8,11,15H,9-10,12-14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKLJARYJAODDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)OC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Substitution with Pyridine: The piperidine ring is then substituted with a pyridine moiety through nucleophilic substitution reactions.

Carbamate Formation: The final step involves the reaction of the substituted piperidine with phenyl chloroformate to form the carbamate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Phenyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine and piperidine moieties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the piperidine and pyridine rings.

Reduction: Reduced forms of the carbamate ester.

Substitution: Substituted piperidine or pyridine derivatives.

Scientific Research Applications

Phenyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s piperidine-pyridine-carbamate architecture is shared with several analogs, but key substitutions modulate properties:

Key Observations :

- The propargyl substitution in introduces alkyne functionality, which may enhance reactivity or target selectivity.

- Piperidine vs. Piperazine : The sulfonamide analog in replaces piperidine with piperazine, a change that could influence basicity and hydrogen-bonding capacity.

Spectroscopic and Physicochemical Properties

and provide data for related carbamates and piperidine derivatives:

Key Observations :

- The carbamate C=O stretch (~1640 cm⁻¹) is consistent across analogs .

- Aromatic protons in NMR align with pyridine and phenyl environments (δ 6.8–8.8 ppm) .

- Higher melting points (e.g., 154–156°C in ) suggest crystalline stability due to planar aromatic stacking.

Enzyme Inhibition Potential

- Cholinesterase Inhibition: Compound 12 in (a phenylcarbamate-piperidine derivative) was evaluated as a dual inhibitor of butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B), targets for Alzheimer’s disease. The propargyl group may enhance covalent binding to enzymes.

- Opioid Receptor Interactions : Fentanyl Methyl Carbamate shares structural motifs with opioid analogs, suggesting possible μ-opioid receptor affinity. Substituting the carbamate for an amide (as in fentanyl derivatives ) could alter receptor binding kinetics.

Biological Activity

Phenyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry, highlighting relevant studies and findings.

1. Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a pyridine moiety, making it part of a broader class of piperidine derivatives known for diverse biological activities. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

- Substitution with Pyridine : The piperidine ring is substituted with a pyridine moiety via nucleophilic substitution reactions.

- Carbamate Formation : The final step involves reacting the substituted piperidine with phenyl chloroformate to yield the carbamate ester .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been explored for its potential as:

- Antidepressant : Preliminary studies suggest that it may function as a serotonin reuptake inhibitor, akin to other compounds in its class .

- Antipsychotic Agent : Its structural similarities to known antipsychotics indicate possible efficacy in treating psychotic disorders.

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

-

Antidepressant Activity :

- A study indicated that derivatives of related piperidine compounds demonstrated significant serotonin reuptake inhibition, suggesting potential antidepressant properties .

- In vivo tests showed that certain derivatives could reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant efficacy.

- Pharmacological Properties :

3. Comparative Analysis

To better understand the significance of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Characteristics | Notable Biological Activity |

|---|---|---|

| Piperine | Alkaloid from black pepper | Anti-inflammatory, analgesic |

| Evodiamine | Derived from Evodia rutaecarpa | Anticancer, anti-inflammatory |

| Berberine | Isoquinoline alkaloid | Antimicrobial, anti-diabetic |

This compound stands out due to its dual functionality as both a piperidine and pyridine derivative, which may enhance its interaction with biological targets .

4. Future Directions

The ongoing research into this compound suggests potential applications in drug development for psychiatric disorders. Further studies focusing on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity.

- In Vivo Efficacy : Conducting comprehensive animal studies to evaluate therapeutic effects and safety profiles.

Q & A

Q. What are the common synthetic routes for Phenyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves sequential protection, coupling, and deprotection steps. A validated approach includes:

- Step 1: Formation of the piperidine-pyridine core via Buchwald-Hartwig amination using Pd₂(dba)₃ and BINAP as catalysts under inert conditions (toluene, 100°C) .

- Step 2: Carbamate formation using in-situ-generated chloroformates or activated carbamoylating agents (e.g., phenyl chloroformate) under basic conditions (e.g., K₂CO₃ in THF) .

- Optimization: Yield improvements (≥15%) are achieved by controlling stoichiometry (e.g., 1.2:1 amine-to-carbamoylating agent ratio), solvent polarity (DMF for polar intermediates), and temperature gradients during crystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- ¹H/¹³C NMR: The pyridin-2-yl proton signals (δ 8.2–8.5 ppm) and carbamate carbonyl (δ 155–160 ppm) are diagnostic. Piperidine methylene protons appear as multiplet signals (δ 2.5–3.5 ppm) .

- IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch) confirm carbamate formation .

- HRMS: Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (±0.001 Da) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Enzyme inhibition assays: Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition (IC₅₀ values) .

- Cellular cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, HepG2) with EC₅₀ calculations .

- Receptor binding: Radioligand displacement assays (e.g., for GPCRs) using ³H-labeled antagonists .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the piperidine core?

- Chiral auxiliaries: Use (S)- or (R)-BINAP ligands in asymmetric catalysis to achieve >90% enantiomeric excess (ee) during Pd-catalyzed coupling .

- Dynamic kinetic resolution: Employ enzymes (e.g., lipases) in biphasic systems to resolve racemic intermediates .

- Crystallization-induced diastereomer resolution: Introduce chiral counterions (e.g., tartaric acid) during salt formation .

Q. How do electronic modifications (e.g., electron-withdrawing groups) on the phenyl ring affect biological activity?

- SAR studies: Substituents like -NO₂ or -CF₃ at the para position enhance binding to hydrophobic pockets in enzymes (e.g., kinases), reducing IC₅₀ by 3–5-fold compared to unsubstituted analogs .

- Meta-substitution: -OCH₃ groups improve solubility but reduce membrane permeability (logP increases by 0.5–1.0) .

- Ortho-substitution: Steric hindrance can disrupt target engagement, leading to >10-fold loss in potency .

Q. What computational methods predict binding modes with biological targets?

- Molecular docking: Use AutoDock Vina or Schrödinger Glide to model interactions with catalytic sites (e.g., ATP-binding pockets in kinases) .

- MD simulations: AMBER or GROMACS for assessing stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .

- Free-energy perturbation (FEP): Quantify ΔΔG values for substituent effects on binding affinity (±0.5 kcal/mol accuracy) .

Q. How can contradictory data from biological assays be resolved?

- Dose-response validation: Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM in ½-log increments) to confirm EC₅₀/IC₅₀ reproducibility .

- Off-target profiling: Use kinome-wide selectivity screens (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

- Solubility correction: Adjust DMSO concentrations (<0.1% v/v) to prevent false negatives due to precipitation .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

- Catalyst leaching: Pd contamination in large batches can reduce ee by 10–15%. Mitigate via immobilized catalysts (e.g., Pd on carbon) .

- Thermal degradation: Exothermic reactions require precise temperature control (jacketed reactors with ±1°C accuracy) to prevent racemization .

- Purification: Simulated moving bed (SMB) chromatography achieves >99% purity for chiral intermediates .

Methodological Considerations

Q. How to validate the stability of this compound under physiological conditions?

Q. What analytical techniques quantify trace impurities in bulk batches?

- UPLC-MS/MS: Detect impurities at <0.1% levels using a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ ionization .

- Chiral HPLC: Resolve enantiomers with a Chiralpak IA column (4.6 × 250 mm, 5 µm) and hexane:isopropanol (85:15) mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.